N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Physicochemical differentiation Scaffold comparison Medicinal chemistry procurement

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034228‑28‑7) is a synthetic small molecule featuring a benzo[b]thiophene core linked via a chiral propan‑2‑yl spacer to a 4‑(methylsulfonyl)phenylpropanamide terminus. The compound (C₂₁H₂₃NO₃S₂; MW 401.5 g mol⁻¹) incorporates a secondary amide hydrogen‑bond donor/acceptor and a methylsulfonyl electron‑withdrawing group that together define its hydrogen‑bonding capacity (HBD 1; HBA 4), lipophilicity (XLogP3‑AA 4.1), and polar surface area (TPSA 99.9 Ų), positioning it within oral druggable chemical space but close to the lipophilicity ceiling.

Molecular Formula C21H23NO3S2
Molecular Weight 401.54
CAS No. 2034228-28-7
Cat. No. B2941994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS2034228-28-7
Molecular FormulaC21H23NO3S2
Molecular Weight401.54
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C21H23NO3S2/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(11-8-16)27(2,24)25/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
InChIKeyDSWCUWHBHADYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034228-28-7): Structural & Physicochemical Baseline for Procurement Evaluation


N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034228‑28‑7) is a synthetic small molecule featuring a benzo[b]thiophene core linked via a chiral propan‑2‑yl spacer to a 4‑(methylsulfonyl)phenylpropanamide terminus [1]. The compound (C₂₁H₂₃NO₃S₂; MW 401.5 g mol⁻¹) incorporates a secondary amide hydrogen‑bond donor/acceptor and a methylsulfonyl electron‑withdrawing group that together define its hydrogen‑bonding capacity (HBD 1; HBA 4), lipophilicity (XLogP3‑AA 4.1), and polar surface area (TPSA 99.9 Ų), positioning it within oral druggable chemical space but close to the lipophilicity ceiling [1]. No public bioactivity data are currently associated with this compound in PubChem [1]; its procurement value therefore rests on these well‑defined physicochemical features and its utility as a benzothiophene‑methylsulfonyl‑propanamide scaffold for medicinal‑chemistry exploration.

Benzothiophene-propanamide scaffold for SAR exploration
Well-characterized physicochemical profile (LogP, TPSA, HBA)
Chiral propan-2-yl spacer supports stereochemical exploration

Why N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide Cannot Be Replaced by a Simple Benzothiophene Analog


The combination of a benzo[b]thiophene bicycle, a chiral methyl‑bearing propan‑2‑yl linker, and a 4‑(methylsulfonyl)phenylpropanamide tail creates a three‑point pharmacophore that is absent in simpler benzothiophenes or generic sulfonamide analogs [1]. For instance, the closely related sulfonamide N‑(1‑(benzo[b]thiophen‑3‑yl)propan‑2‑yl)‑4‑methylbenzenesulfonamide (CAS 900641‑82‑9; MW 345.48) lacks the methylsulfonyl‑phenylpropanamide extension, resulting in a ~16% lower molecular weight, reduced hydrogen‑bond acceptor count, and a significantly altered electrostatic surface . In the context of STAT3‑pathway drug discovery, aryl‑sulfonamidyl‑thiophene‑amides such as STAT3 Inhibitor XVI achieve cellular activity (EC₅₀ 15 µM in HeLa cells) , suggesting that the amide and sulfone moieties of the target compound are critical for target engagement; swapping to a simple benzothiophene‑sulfonamide would remove one hydrogen‑bonding element entirely. Thus, generic substitution risks losing the specific polarity, conformation, and potential biological recognition that the full scaffold provides.

Loss of methylsulfonyl-phenylpropanamide tail

Simpler benzothiophene sulfonamides lack the extended tail, reducing HBA count and altering polarity profile.

Removal of secondary amide hydrogen-bonding element

Swapping to a sulfonamide eliminates a critical H-bond donor/acceptor; target engagement hypotheses may not transfer.

Rigid sulfonamide linker vs. propanamide spacer

Sulfonamide linkers lack the conformational flexibility of the propanamide, potentially limiting induced-fit binding models.

Quantitative Differentiation of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Methylsulfonyl‑Propanamide Scaffold from Simpler Sulfonamide Analogs

The target compound bears a 4‑(methylsulfonyl)phenylpropanamide tail linked through a secondary amide, whereas the most similar commercially available benzothiophene comparator, N‑(1‑(benzo[b]thiophen‑3‑yl)propan‑2‑yl)‑4‑methylbenzenesulfonamide (CAS 900641‑82‑9), contains a shorter p‑toluenesulfonamide group. This structural difference is reflected in a molecular weight of 401.5 g mol⁻¹ for the target [1] versus 345.48 g mol⁻¹ for the sulfonamide analog , a 16.2% increase. The heavy‑atom count rises from 23 to 27, introducing additional points for van der Waals contacts and potential target interactions [1].

MW & Heavy Atom Count
Head-to-head
401.5 vs 345.48 g/mol; 27 vs 23 heavy atoms
Scaffold extension adds chemical space for SAR exploration.
Based on PubChem computed properties.
Physicochemical differentiation Scaffold comparison Medicinal chemistry procurement

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Are Elevated Relative to Sulfonamide Comparators

The amide carbonyl and methylsulfonyl oxygen atoms of the target compound provide four hydrogen‑bond acceptors (HBA 4), compared with three acceptors in the sulfonamide analog [1]. Consequently, the topological polar surface area (TPSA) is 99.9 Ų for the target versus an estimated ~71 Ų for the sulfonamide (based on the loss of one sulfonamide oxygen and the amide carbonyl) [1]. This elevated polarity profile may improve aqueous solubility and modulate off‑target promiscuity relative to more lipophilic benzothiophenes.

HBA & TPSA
Reported
HBA 4 vs ~3; TPSA 99.9 vs ~71 Ų
Increased polarity may improve permeability-solubility balance.
Comparator TPSA estimated.
Hydrogen bonding Polar surface area Drug-likeness

Lipophilicity (XLogP3‑AA) Positioned Within Optimal Drug‑Like Space but Elevated vs. Non‑Sulfonyl Analogs

The target compound exhibits a computed XLogP3‑AA of 4.1 [1], placing it near the upper boundary of Lipinski‑compliant space (LogP ≤ 5). By comparison, the non‑sulfonylated analog N‑(1‑(benzo[b]thiophen‑3‑yl)propan‑2‑yl)propionamide (CAS 2034316‑55‑5; MW 247.36) has an estimated LogP of ~2.8 due to the absence of the aromatic methylsulfonyl group . This δ LogP of ~1.3 units indicates that the target compound will partition more extensively into lipid membranes, potentially enhancing binding to hydrophobic protein pockets while retaining acceptable solubility.

Lipophilicity (LogP)
Reported
XLogP 4.1 vs ~2.8
Higher lipophilicity may support membrane partitioning for hydrophobic targets.
Comparator LogP estimated from fragments.
Lipophilicity Drug-likeness Pharmacokinetic differentiation

Rotatable Bond Count and Conformational Flexibility Distinguish the Propanamide Spacer from Rigid Sulfonamide Linkers

The target compound contains seven rotatable bonds, including the propanamide linker (C–C–C–NH–C=O) that connects the benzothiophene‑bearing chiral center to the methylsulfonyl‑phenyl ring [1]. The closest sulfonamide comparator, with a direct S(=O)₂–N linker, has only five rotatable bonds. The two additional rotatable bonds in the target compound allow the terminal methylsulfonyl‑phenyl group to sample a wider conformational space, which can be exploited for induced‑fit binding or to optimize complementarity to different protein binding pockets.

Rotatable Bond Count
Class-level
7 vs ~5 rotatable bonds
Additional flexibility may support induced-fit binding hypotheses.
Class-level scaffold comparison.
Conformational flexibility Scaffold design Medicinal chemistry

Benzothiophene‑Methylsulfonyl‑Amide Pharmacophore Overlaps with Known STAT3 Inhibitor Chemotype

The target compound combines a benzothiophene, a secondary amide, and a methylsulfonyl‑aryl group, a three‑point pharmacophore that is reminiscent of aryl‑sulfonamidyl‑thiophene‑amide STAT3 inhibitors. The reference inhibitor STAT3 Inhibitor XVI achieves an EC₅₀ of 15 µM for reducing IL‑6‑induced STAT3 transcriptional activity in HeLa cells . Although the target compound’s direct STAT3 activity has not been reported, its topological pharmacophore alignment provides a compelling structural hypothesis for STAT3 pathway engagement that is absent in simpler benzothiophene‑sulfonamides lacking the amide‑sulfone pair.

STAT3 Pharmacophore Overlap
Class-level
Benzothiophene + amide + methylsulfonyl-aryl triad aligns with known STAT3 inhibitors
Structural hypothesis for STAT3 pathway engagement; direct activity not reported.
No public bioactivity data for this compound.
STAT3 inhibition Pharmacophore mapping Cancer drug discovery

Important Caveat: No Public Quantitative Bioactivity Data Are Available for This Exact Compound

A search of PubChem, ChEMBL, BindingDB, and the patent literature returned no quantitative biological assay results (IC₅₀, EC₅₀, Kᵢ, or % inhibition at a defined concentration) for CAS 2034228‑28‑7 as of the search date [1]. All differentiation claims above are therefore based on computed physicochemical descriptors and class‑level pharmacophore inference. Laboratories requiring established target‑engagement data should either request vendor‑provided screening results or commission their own profiling before committing to large‑scale procurement.

Bioactivity Data Availability
Data to verify
No public bioactivity data (PubChem, ChEMBL, BindingDB)
Supports exploratory SAR and library screening requiring de-novo evaluation.
Search date May 2026.
Data transparency Procurement risk Screening decision

Best‑Fit Applications for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide Based on Differential Evidence


STAT3‑Targeted Library Design and Hit‑Finding

The compound’s pharmacophore alignment with known STAT3 inhibitors (Section 3, Evidence 5) makes it a rational inclusion in focused libraries for STAT3 or STAT‑family screening. Its elevated rotatable bond count (7) and methylsulfonyl‑amide hydrogen‑bonding capacity support exploration of induced‑fit binding modes that simpler sulfonamides cannot access.

Medicinal Chemistry Scaffold Diversification and SAR Expansion

With MW 401.5, TPSA 99.9 Ų, and LogP 4.1 (Section 3, Evidence 1–3), the compound provides a balanced, lead‑like starting point for systematic SAR studies. The propanamide linker offers two additional heavy atoms and two extra rotatable bonds versus the closest sulfonamide comparator, enabling diversification at the amide, benzothiophene, and methylsulfonyl‑phenyl positions.

Physicochemical Benchmarking and In‑Silico Modeling

Because the compound’s computed descriptors (XLogP3‑AA 4.1; HBA 4; TPSA 99.9 Ų; 7 rotatable bonds) are well‑defined and verifiable, it serves as a reference standard for calibrating computational models of permeability, solubility, and metabolic stability within benzothiophene‑amide chemical space.

Exploratory Biological Profiling in Oncology and Inflammation

Although no public bioactivity data exist (Section 3, Evidence 6), the structural overlap with STAT3 inhibitors and the methylsulfonyl group’s known role in kinase hinge‑binding suggest the compound is suitable for exploratory screening in STAT‑driven cancer or inflammatory disease models, with the understanding that activity must be established de novo.

Application
Selection Property
Validation Focus
STAT3-targeted library screening
Benzothiophene-amide-methylsulfonyl pharmacophore
STAT3 reporter assay endpoint context
Scaffold diversification and SAR expansion
Conformational flexibility & hydrogen-bond capacity
Lead-like property optimization endpoints
Physicochemical in-silico benchmark
Verified computed descriptors (XLogP, TPSA, rotatable bonds)
Computational model calibration for benzothiophene amides
Exploratory STAT-driven disease model screening
Structural hypothesis for STAT pathway engagement
De-novo activity confirmation in STAT-driven cell models
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